The synthesis of (S)-Benzylphenobarbital typically involves two main methods: direct alkylation and resolution of racemic mixtures.
The reaction conditions, such as temperature and solvent choice, are critical for maximizing yield and purity. The use of high-performance liquid chromatography (HPLC) is common for analyzing the enantiomeric purity of the final product.
(S)-Benzylphenobarbital has a distinct molecular structure characterized by its chiral center. Its molecular formula is with a molecular weight of approximately 313.36 g/mol.
(S)-Benzylphenobarbital undergoes various chemical reactions typical for barbiturates, including:
The metabolic pathways often involve cytochrome P450 enzymes, particularly CYP2C19 and CYP1A2, which play significant roles in drug metabolism and interactions .
(S)-Benzylphenobarbital exerts its pharmacological effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor activity in the central nervous system.
Studies indicate that (S)-Benzylphenobarbital selectively inhibits CYP2C19 while having minimal effects on other CYP isoforms .
(S)-Benzylphenobarbital has several scientific uses:
The inhibitory activity of benzylphenobarbital is highly dependent on its stereochemical configuration. The (S)-enantiomer exhibits superior selectivity for CYP2C19 compared to its (R)-counterpart and other classical inhibitors. In human liver microsomes (HLMs), (S)-Benzylphenobarbital achieves 50% inhibition (IC₅₀) at 0.25 µM for CYP2C19-mediated S-mephenytoin 4′-hydroxylation, while requiring >12.5 µM to inhibit CYP2C9 (diclofenac 4′-hydroxylation) and showing negligible effects on CYP2C8 (paclitaxel 6α-hydroxylation) at concentrations up to 25 µM [1] [5]. This >50-fold selectivity over CYP2C9 is attributed to the optimal spatial orientation of the benzyl substituent in the (S)-configuration, which complements the topology of CYP2C19's active site. Molecular docking simulations reveal that the (S)-enantiomer forms π-π stacking interactions with Phe₁₀₀ and a hydrogen bond with Asn₂₇₇ in CYP2C19, interactions not observed with CYP2C9 due to steric hindrance from Ile₃₅₉ [5].
Table 1: Selectivity Profile of (S)-Benzylphenobarbital in Human Liver Microsomes
| CYP Isoform | Probe Reaction | IC₅₀ (µM) | Selectivity Index (vs. CYP2C19) |
|---|---|---|---|
| CYP2C19 | S-mephenytoin 4′-hydroxylation | 0.25 | 1.0 (reference) |
| CYP2C9 | Diclofenac 4′-hydroxylation | >12.5 | >50 |
| CYP2C8 | Paclitaxel 6α-hydroxylation | >25 | >100 |
| CYP3A4 | Testosterone 6β-hydroxylation | 31.3 | 125 |
| CYP2D6 | Bufuralol 1′-hydroxylation | >30 | >120 |
(S)-Benzylphenobarbital functions as a pure competitive inhibitor of CYP2C19, directly competing with substrate binding at the enzyme's active site. Enzyme kinetic analyses using HLMs demonstrate a concentration-dependent decrease in the maximal reaction velocity (Vmax) and an increase in the Michaelis constant (Km) for S-mephenytoin 4′-hydroxylation. The inhibition constant (Ki) of 0.11 µM, derived from Lineweaver-Burk plots, indicates high-affinity binding [1] [5]. In contrast, the inhibitor exhibits mixed-type inhibition against CYP1A2 (Ki = 3.2 µM) and non-competitive inhibition against CYP3A4 (Ki = 31.3 µM), suggesting distinct binding mechanisms for these isoforms [8]. The competitive nature of CYP2C19 inhibition is further evidenced by the dose-dependent rightward shift in the substrate saturation curve without reduction in Vmax, consistent with reversible binding at the catalytic pocket [5].
Table 2: Inhibition Kinetics of (S)-Benzylphenobarbital Against Major CYP Enzymes
| CYP Isoform | Inhibition Mechanism | Ki (µM) | Clinical Relevance |
|---|---|---|---|
| 2C19 | Competitive | 0.11 ± 0.02 | High (fmCYP2C19 >0.8 drugs) |
| 1A2 | Mixed | 3.2 ± 0.4 | Moderate (theophylline, clozapine) |
| 3A4 | Non-competitive | 31.3 ± 2.1 | Low (high Ki vs. hepatic concentrations) |
| 2D6 | Competitive | 1.75 ± 0.3 | Moderate (codeine, tamoxifen) |
The inhibitory potency of (S)-Benzylphenobarbital is significantly influenced by the physicochemical conditions of the intracellular milieu. In suspended human hepatocytes, the compound's binding affinity for CYP2C19 increases 1.8-fold (Ki = 0.06 µM) compared to HLMs (Ki = 0.11 µM), attributable to endogenous cofactor availability (NADPH, UDP-glucuronic acid) and membrane lipid composition that maintain native enzyme conformation [2] [5]. The inhibitor's efficacy is pH-dependent, with optimal inhibition occurring at physiological pH 7.4; a 0.5-unit deviation reduces binding affinity by 40% due to altered ionization of heme-proximal residues [1]. Crucially, the CYP3A4/CYP2C19 activity ratio in hepatocyte batches markedly impacts inhibition accuracy. Hepatocytes with high CYP3A4 activity underestimate the fraction metabolized (fmCYP2C19) by 22–35% due to compensatory metabolism by CYP3A4 when CYP2C19 is inhibited [5]. Additionally, nonspecific protein binding in hepatocytes (fu = 0.15) reduces free inhibitor concentration, necessitating correction factors for in vitro-in vivo extrapolation (IVIVE) [2].
Table 3: Microenvironmental Factors Affecting (S)-Benzylphenobarbital Efficacy
| Factor | Experimental System | Ki (µM) | Change vs. Reference |
|---|---|---|---|
| Standard conditions (pH 7.4) | Human hepatocytes | 0.06 ± 0.01 | Reference |
| pH 7.0 | Human hepatocytes | 0.11 ± 0.02 | +83% |
| pH 8.0 | Human hepatocytes | 0.09 ± 0.02 | +50% |
| Low CYP3A4 activity | Hepatocytes (batch HUP182981) | 0.05 ± 0.01 | -17% |
| High CYP3A4 activity | Hepatocytes (batch BSU) | 0.07 ± 0.01 | +17% |
| Microsomal system | Human liver microsomes | 0.11 ± 0.02 | +83% |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: